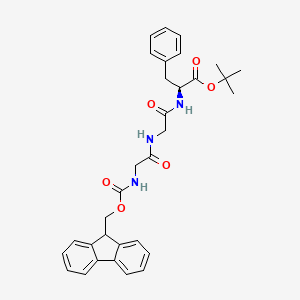

Fmoc-Gly-Gly-Phe-OtBu

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

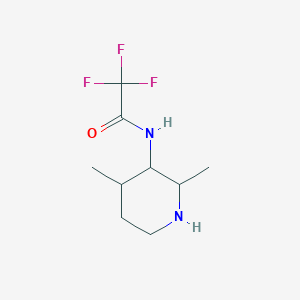

Fmoc-Gly-Gly-Phe-OtBu: は、ペプチド合成の分野で広く使用されている合成ペプチド化合物です。完全な化学名は( ( (9H-フルオレン-9-イル)メトキシ)カルボニル)グリシルグリシル-L-フェニルアラニネート tert-ブチルエステル です。 この化合物は、固相ペプチド合成でアミノ酸のアミノ基を保護するために一般的に使用されるフルオレニルメトキシカルボニル (Fmoc) 保護基の存在が特徴です .

作用機序

生化学分析

Biochemical Properties

Fmoc-Gly-Gly-Phe-OtBu interacts with various enzymes, proteins, and other biomolecules. It is involved in the Fmoc/tBu solid-phase synthesis, a method of choice for the synthesis of molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Cellular Effects

It is known that this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and it may also affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路および反応条件: Fmoc-Gly-Gly-Phe-OtBu の合成は、一般的に次の手順を含みます。

Fmoc 保護: グリシンのアミノ基は、Fmoc 基で保護されます。

ペプチド結合形成: 保護されたグリシンは、次に、N,N'-ジイソプロピルカルボジイミド (DIC) およびヒドロキシベンゾトリアゾール (HOBt) などの標準的なペプチドカップリング試薬を使用して、別のグリシンとフェニルアラニンとカップリングされます。

tert-ブチル保護: フェニルアラニンのカルボキシル基は、tert-ブチル (OtBu) 基で保護されます.

工業生産方法: 工業現場では、this compound の合成は、自動ペプチド合成機を使用して行われます。 これらの機械は、脱保護とカップリングの反復的な手順を自動化し、高効率と収率を保証します .

化学反応の分析

反応の種類:

脱保護: Fmoc 基は、ジメチルホルムアミド (DMF) 中のピペリジンを使用して除去できますが、tert-ブチル基は、ジクロロメタン (DCM) 中のトリフルオロ酢酸 (TFA) を使用して除去できます.

カップリング反応: この化合物は、標準的なカップリング試薬を使用して、他のアミノ酸またはペプチドとさらなるペプチド結合を形成できます.

一般的な試薬と条件:

脱保護: Fmoc 除去には DMF 中のピペリジンを使用します。tert-ブチル除去には DCM 中の TFA を使用します.

カップリング: ペプチド結合形成には DIC と HOBt を使用します.

主な製品:

脱保護ペプチド: Fmoc と tert-ブチル基を除去すると、遊離ペプチドが得られます。

延長されたペプチド鎖: さらなるカップリング反応により、ペプチド鎖が延長されます.

4. 科学研究への応用

化学:

生物学:

医学:

産業:

バイオテクノロジー: 研究および治療目的で、合成ペプチドの生産に使用されます.

科学的研究の応用

Chemistry:

Peptide Synthesis: Fmoc-Gly-Gly-Phe-OtBu is used as a building block in the synthesis of longer peptides and proteins.

Biology:

Antibody-Drug Conjugates (ADCs): The compound is used as a cleavable linker in the synthesis of ADCs, which are targeted cancer therapies that deliver cytotoxic drugs to cancer cells.

Medicine:

Drug Development: The compound’s role in ADCs makes it valuable in the development of targeted cancer therapies.

Industry:

類似化合物との比較

類似化合物:

Fmoc-Gly-Gly-D-Phe-OtBu: L-フェニルアラニンではなく、D-フェニルアラニンを使用したものと同じ構造です.

Fmoc-Glu(OtBu)-OH: ペプチド合成に使用される別の Fmoc 保護アミノ酸.

独自性:

特性

IUPAC Name |

tert-butyl (2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N3O6/c1-32(2,3)41-30(38)27(17-21-11-5-4-6-12-21)35-29(37)19-33-28(36)18-34-31(39)40-20-26-24-15-9-7-13-22(24)23-14-8-10-16-25(23)26/h4-16,26-27H,17-20H2,1-3H3,(H,33,36)(H,34,39)(H,35,37)/t27-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLGBXCTOOARCT-MHZLTWQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluoro-2-methylphenyl)amino]acetamide](/img/structure/B2604861.png)

![(E)-2-(methylsulfonyl)-3-(4-{2-[4-(trifluoromethyl)piperidino]acetyl}-1H-pyrrol-2-yl)-2-propenenitrile](/img/structure/B2604863.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acrylamide](/img/structure/B2604866.png)

![3-[({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzaldehyde](/img/structure/B2604873.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2604878.png)

![N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2604880.png)

![N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-(METHYLSULFANYL)BENZAMIDE HYDROCHLORIDE](/img/structure/B2604883.png)